![molecular formula C13H22N2O4 B14319800 N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine CAS No. 110430-20-1](/img/structure/B14319800.png)
N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine: is a chemical compound known for its unique structure and versatile applications It is characterized by the presence of four oxirane (epoxide) groups attached to a central methanediamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine typically involves the reaction of a suitable diamine with epichlorohydrin. The process can be summarized as follows:
Starting Materials: The primary starting materials are methanediamine and epichlorohydrin.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent attachment to the diamine.
Procedure: Methanediamine is reacted with an excess of epichlorohydrin under controlled temperature and stirring conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix methanediamine and epichlorohydrin.
Continuous Stirring: Continuous stirring ensures uniform mixing and reaction.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxirane groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Polymerization: It can participate in polymerization reactions to form cross-linked polymers.
Substitution Reactions: The compound can undergo substitution reactions where the oxirane groups are replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts are often used to facilitate the reactions.
Solvents: Reactions are typically carried out in solvents such as water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example:
With Amines: The reaction with amines can produce polyamines.
With Alcohols: The reaction with alcohols can yield polyols.
With Thiols: The reaction with thiols can result in thioethers.
科学研究应用
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of epoxy resins and other polymers.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biomedical Research:
Industrial Applications: The compound is used in coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
作用机制
The mechanism of action of N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine primarily involves the reactivity of its oxirane groups. These groups can undergo nucleophilic attack, leading to ring-opening and subsequent formation of covalent bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: This compound has hydroxyl groups instead of oxirane groups, making it less reactive in certain polymerization reactions.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: This compound contains pyridyl groups, which impart different chemical properties and applications.
Uniqueness
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine is unique due to its multiple oxirane groups, which provide high reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of cross-linked polymers and advanced materials.
属性
CAS 编号 |
110430-20-1 |
|---|---|
分子式 |
C13H22N2O4 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis(oxiran-2-ylmethyl)methanediamine |
InChI |
InChI=1S/C13H22N2O4/c1(10-5-16-10)14(2-11-6-17-11)9-15(3-12-7-18-12)4-13-8-19-13/h10-13H,1-9H2 |
InChI 键 |
JQRBVXKQGFUZAH-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CN(CC2CO2)CN(CC3CO3)CC4CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


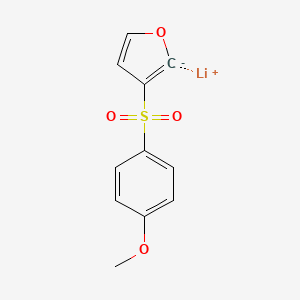
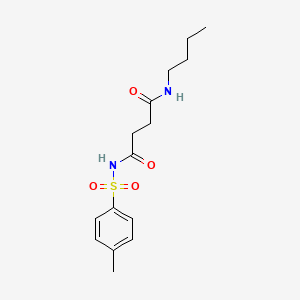
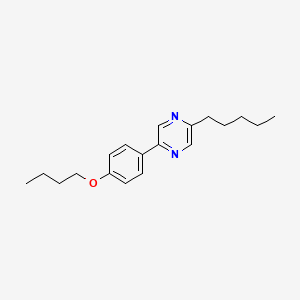
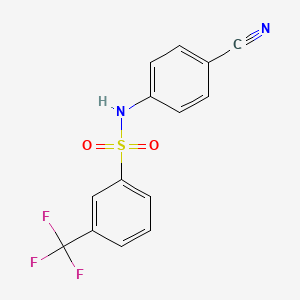


![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)

![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
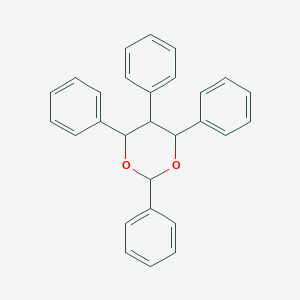
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
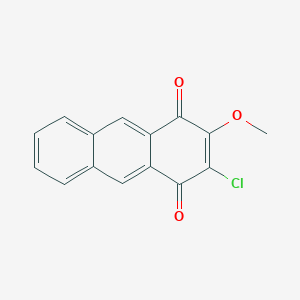
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)

